molecular formula C13H11BrO B139812 1-(Benzyloxy)-2-bromobenzene CAS No. 31575-75-4

1-(Benzyloxy)-2-bromobenzene

Cat. No. B139812
CAS RN: 31575-75-4
M. Wt: 263.13 g/mol
InChI Key: NBHAHMHUMMWFPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as bromination, benzyl protection, and halogen exchange . For instance, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution reactions . For example, secondary benzyloxy alcohol derivatives can react with silyl ketene acetals or electron-rich arenes to form β-branched esters or 1,1-diaryl ethanes .

Scientific Research Applications

Catalytic Synthesis Applications

  • 1-(Benzyloxy)-2-bromobenzene has been utilized in catalytic syntheses. For example, its formation was achieved under solvent-free conditions catalyzed by KHSO4, demonstrating a green and economical method for synthesizing bromobenzene derivatives (Joshi, Suresh, & Adimurthy, 2013).

Sensing Applications

  • In another application, it played a role in the creation of a blue fluorescent triarylboron-functionalized bisbenzimidazole, contributing to the development of molecular sensors for detecting small anions like fluoride and cyanide (Brazeau, Yuan, Ko, Wyman, & Wang, 2017).

Environmental Impact Studies

  • Its role in environmental science is notable, particularly in the study of the formation of hazardous combustion byproducts, such as dioxins, from brominated hydrocarbons during thermal degradation (Evans & Dellinger, 2003).

Thermo-Physical Property Analysis

  • The compound is also used in studying the thermo-physical properties of binary liquid mixtures, such as the viscosity and density of mixtures with 1, 4-dioxane, offering insights into molecular interactions in such mixtures (Ramesh, Yunus, & Ramesh, 2015).

Photocatalytic Research

  • In photocatalytic research, it's involved in studies for reductive dehalogenation, serving as a subject to understand the mechanisms and efficiencies of photocatalytic processes (Martínez-Haya, Miranda, & Marín, 2017).

Structural and Molecular Analysis

  • Structural analysis of bromobenzenes, including derivatives like 1-(Benzyloxy)-2-bromobenzene, has been conducted to understand intermolecular interactions, providing valuable data for the field of crystallography and molecular design (Jones, Kuś, & Dix, 2012).

Synthesis of Complex Organic Molecules

  • It's instrumental in the synthesis of complex organic molecules, such as dihydrobenzofurans, demonstrating its utility in organic synthesis and pharmaceutical research (Bhoga, 2005).

Safety And Hazards

While specific safety and hazard information for 1-(Benzyloxy)-2-bromobenzene is not available, similar compounds can be combustible, corrosive to metals, harmful if swallowed, cause skin irritation, and may cause serious eye damage .

Future Directions

While specific future directions for 1-(Benzyloxy)-2-bromobenzene are not available, research into similar compounds often focuses on their potential therapeutic applications . For example, therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, have made great progress in the last decade thanks to new production, modification, and analytic technologies .

properties

IUPAC Name

1-bromo-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHAHMHUMMWFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340128
Record name 1-(Benzyloxy)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-bromobenzene

CAS RN

31575-75-4
Record name 1-Benzyloxy-2-bromobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31575-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzyloxy)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 35 g of 1-bromo-2-hydroxy-benzene, 30.5 g of benzyl chloride and 50 g of K2CO3 in 500 ml of acetone is refluxed for 12 hours. The reaction mixture is concentrated under vacuum, the residue is taken up in a water/EtOAc mixture, the organic phase is washed with 1N NaOH solution and with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. The resulting oil is distilled under reduced pressure to give 50.3 g of the expected product, b.p.=155° C. at 40 Pa.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-bromophenol (1.50 g; 8.67 mmol), benzyl bromide (1.48 mg; 8.65 mmol). potassium carbonate (1.44 g; 10.41 mmol) and sodium iodide (catalytic amount) in 50 mL of acetonitrile was refluxed for 24 hours. After cooling, the solids were filtered off and the filtrate was concentrated. The crude residue was purified on a silica gel column (10% ethyl acetate hexane) to obtain 2.30 g (quantitative yield) of 2-benzyloxybromo- benzene, 1H NMR (CDCl3): δ 5.16 (s, 2H); 6.84 (t, 1H, J=7.6); 6.93 (d, 1H, J=8.3); 7.21-7.49(m, 6H); 7.56 (d, 1H, J=7.8).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.48 mg
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirring solution of 2-bromophenol (10.0 g, 57.8 mmol), and benzyl bromide (9.9 g, 57.8 mmol) in acetone (150 mL) was added K2CO3 (12.0 g, 86.7 mmol). After stirring at reflux for 4 h, the mixture was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated. The residue was purified by column chromatography (silica gel, ethyl acetate/hexane) to yield the title compound as a colorless oil (15.2 g, 57.8 mmol). 1HNMR (400 MHz, CDCl3) δ 7.62 (m, 1H), 7.54 (m, 2H), 7.45 (m, 2H), 7.37 (m, 1H), 7.28 (m, 1H), 6.98 (m, 1H), 6.91 (m, 1H), 5.17 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 0.10 equiv), 1,10-phenanthroline (36 mg, 0.20 mmol, 0.20 equiv), Cs2CO3 (456 mg, 1.4 mmol, 1.4 equiv), benzyl alcohol (207 μL, 2.0 mmol, 2.0 equiv), 2-bromo-iodobenzene (128 μL, 1.0 mmol, 1.0 equiv) and toluene (0.5 mL). The test tube was sealed and the reaction mixture was stirred at 110° C. for 36 h. The resulting suspension was cooled to room temperature and filtered through a 1×1 cm pad of silica gel, eluting with dichloromethane. The filtrate was concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane:dichloromethane 2:1) provided 187 mg (71% yield) of the title compound as a colorless oil.
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
207 μL
Type
reactant
Reaction Step One
Quantity
128 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Benzyloxy)-2-bromobenzene
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1-(Benzyloxy)-2-bromobenzene
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1-(Benzyloxy)-2-bromobenzene
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1-(Benzyloxy)-2-bromobenzene
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1-(Benzyloxy)-2-bromobenzene

Citations

For This Compound
17
Citations
CL Sun, H Li, DG Yu, M Yu, X Zhou, XY Lu, K Huang… - Nature …, 2010 - nature.com
The direct functionalization of C–H bonds has drawn the attention of chemists for almost a century. C–H activation has mainly been achieved through four metal-mediated pathways: …
Number of citations: 624 www.nature.com
Y Ohtake, T Sato, H Matsuoka, M Nishimoto… - Bioorganic & medicinal …, 2011 - Elsevier
… In a nitrogen stream, 2.44 M nBuLi in hexane (5.14 mL, 12.5 mmol) was added dropwise to a solution of 1-benzyloxy-2-bromobenzene (3.0 g, 11.4 mmol) in THF (114 mL) at −78 C and …
Number of citations: 24 www.sciencedirect.com
TL Chan, Y Wu, PY Choy… - Chemistry–A European …, 2013 - Wiley Online Library
Transition‐metal‐free cross‐coupling reactions have been a hot topic in recent years. With the aid of a radical initiator, a number of unactivated arene CH bonds can be directly …
B Panda - Current Organocatalysis, 2023 - ingentaconnect.com
Organocatalysis is an important and rapidly growing area for the synthesis of various organic molecules. Because of the inherent non-metal properties, mild reaction conditions, and …
Number of citations: 3 www.ingentaconnect.com
CL Sun, ZJ Shi - Chemical reviews, 2014 - ACS Publications
Transition-metal-catalyzed reactions have been studied since the very beginning of the past century and represent a great success in organic chemistry, along with the birth and growth …
Number of citations: 958 pubs.acs.org
HE Aylott, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
A number of reports have recently been published describing the discovery and optimization of bromo and extraterminal inhibitors which are selective for the second bromodomain (BD2…
Number of citations: 16 pubs.acs.org
MR Hamblin - 1976 - search.proquest.com
The synthesis of nitrogen-and oxygen-containing spirodienones by the oxidation of amino-or hydroxy-substituted diphenylamines' has been investigated. Preliminary attempts to …
Number of citations: 3 search.proquest.com
AK Shaikh - 2014 - olympias.lib.uoi.gr
This work was performed at the Laboratory of Organic Chemistry, University of Ioannina, during the period October 2009 to November 2013. The title of the thesis is “The synthesis of 2-…
Number of citations: 2 olympias.lib.uoi.gr
M Bessières, E Plebanek, P Chatterjee… - European Journal of …, 2021 - Elsevier
Novel 2-substituted-6-[(4-substituted-1-piperidyl)methyl]-1H-benzimidazoles were designed and synthesized as Ebola virus inhibitors. The proposed structures of the new prepared …
Number of citations: 13 www.sciencedirect.com
S Kuhne, AJ Kooistra, R Bosma… - Journal of Medicinal …, 2016 - ACS Publications
Developments in G protein-coupled receptor (GPCR) structural biology provide insights into GPCR-ligand binding. Compound 1 (4-(2-benzylphenoxy)piperidine) with high ligand …
Number of citations: 30 pubs.acs.org

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